molecular formula C19H21ClFN3O B4423965 N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4423965
M. Wt: 361.8 g/mol
InChI Key: SWSPUTPLVMXIMS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as CFPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFPA belongs to the class of piperazine-based compounds that have been investigated for their anxiolytic, antidepressant, and antipsychotic properties.

Mechanism of Action

The mechanism of action of CFPA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. This dual action on the serotonin system may be responsible for its anxiolytic and antidepressant effects. CFPA has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response and mood regulation.
Biochemical and Physiological Effects:
CFPA has been shown to increase levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. It has also been shown to decrease levels of cortisol, a stress hormone that is often elevated in individuals with anxiety and depression. CFPA has been well-tolerated in animal and human studies, with few reported side effects.

Advantages and Limitations for Lab Experiments

CFPA has several advantages for lab experiments, including its high purity, availability, and well-characterized pharmacological profile. However, there are also limitations to its use, including its relatively low potency compared to other SSRIs and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on CFPA, including its potential use in combination with other drugs for the treatment of anxiety and depression. CFPA may also have applications in the treatment of other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, CFPA is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Its well-characterized pharmacological profile and availability make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential for the treatment of psychiatric disorders.

Scientific Research Applications

CFPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. CFPA has also been investigated for its antipsychotic properties, although more research is needed in this area.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c20-17-3-1-2-4-18(17)22-19(25)14-24-11-9-23(10-12-24)13-15-5-7-16(21)8-6-15/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSPUTPLVMXIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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